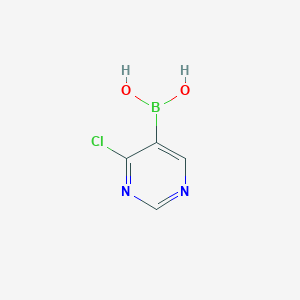

(4-Chloropyrimidin-5-yl)boronic acid

Description

Properties

Molecular Formula |

C4H4BClN2O2 |

|---|---|

Molecular Weight |

158.35 g/mol |

IUPAC Name |

(4-chloropyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C4H4BClN2O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2,9-10H |

InChI Key |

MNXNMDUQWBFIGB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=CN=C1Cl)(O)O |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Aspects of 4 Chloropyrimidin 5 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions of (4-Chloropyrimidin-5-yl)boronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. organic-chemistry.orgfishersci.co.uktcichemicals.com (4-Chloropyrimidin-5-yl)boronic acid serves as a key substrate in these reactions, allowing for the introduction of a pyrimidine (B1678525) moiety into various organic molecules, particularly in the synthesis of biaryl and heteroaryl compounds. organic-chemistry.orgmdpi.com

Substrate Scope and Functional Group Tolerance in Aryl and Heteroaryl Couplings

The Suzuki-Miyaura reaction utilizing (4-Chloropyrimidin-5-yl)boronic acid and its derivatives demonstrates a broad substrate scope, accommodating a variety of aryl and heteroaryl halides. organic-chemistry.orgnih.gov Studies have shown successful couplings with both electron-rich and electron-deficient aryl halides. For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been reported to proceed in good to better yields with electron-rich boronic acids. mdpi.com However, reactions involving electron-withdrawing aryl boronic acids were less successful, often resulting in a multitude of side products. mdpi.com

The reaction is also amenable to the coupling of various heteroaryl halides. For example, successful couplings have been reported with thiophene (B33073) and pyrrole (B145914) derivatives. nih.gov The position of the boronic acid group on the heteroaryl ring does not significantly impact the reaction outcome in some cases, as demonstrated by the comparable yields obtained with both thiophen-3-yl and thiophen-2-yltrifluoroborates. nih.gov However, for certain substrates like 4-chlorobenzonitrile, differences in reactivity have been observed. nih.gov The reaction conditions have also been successfully applied to the coupling of indole (B1671886) derivatives. nih.gov

A notable aspect of the Suzuki-Miyaura reaction is its tolerance to a wide range of functional groups, which is crucial for the synthesis of complex molecules. nih.govnih.gov This allows for the presence of various substituents on both the pyrimidine ring and the coupling partner without the need for protecting groups in many cases.

Catalytic Systems and Ligand Effects in Palladium-Mediated Processes

The choice of the palladium catalyst and the associated ligands is critical for the efficiency of the Suzuki-Miyaura reaction. libretexts.orgmdpi.com A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.org The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst. semanticscholar.orgnih.gov

The ligands play a crucial role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the outcome of the reaction. libretexts.org Bulky and electron-rich phosphine (B1218219) ligands are commonly employed to improve the efficiency of the coupling with less reactive aryl chlorides. libretexts.org For instance, dialkylbiphenylphosphino ligands have been shown to be highly effective for the coupling of challenging heterocyclic substrates. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, sometimes offering superior performance to traditional phosphine ligands. tcichemicals.comnih.gov In some cases, ligand-free conditions have been developed, utilizing supported palladium nanoparticles as the catalyst. mdpi.com

The development of PEPPSI-type palladium complexes has also provided efficient catalysts for the Suzuki-Miyaura cross-coupling of aryl chlorides. mdpi.com The catalytic activity can be influenced by the accessibility of the metal center in the catalytic intermediates. mdpi.com

Influence of Basic Conditions and Solvent Systems on Reaction Efficiency

The choice of base and solvent system significantly impacts the efficiency of the Suzuki-Miyaura cross-coupling reaction. researchgate.nethes-so.ch The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. tcichemicals.comnih.gov Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). mdpi.comnih.govsemanticscholar.org The strength and nature of the base can influence the reaction rate and yield. For instance, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, K₃PO₄ was found to be the optimal base. mdpi.com

The solvent system plays a multifaceted role, influencing catalyst solubility, reagent stability, and reaction rate. hes-so.ch A variety of organic solvents and aqueous mixtures have been employed. Common solvents include 1,4-dioxane, toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). mdpi.comresearchgate.net The use of aqueous solvent mixtures can be advantageous, as water is inexpensive, non-toxic, and can enhance the rate of reaction in some cases, particularly with nitrogen-containing heterocyclic substrates. hes-so.ch For example, a mixture of methanol (B129727) and water was found to be an effective solvent system for certain Suzuki-Miyaura couplings. researchgate.net The choice of solvent can be critical, as demonstrated by the lack of product formation when dioxane was used as the solvent in one study. researchgate.net

| Catalyst System | Base | Solvent | Substrate 1 | Substrate 2 | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-bromophenyl)-4,6-dichloropyrimidine | (4-methoxyphenyl)boronic acid | 85 | mdpi.com |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-bromophenyl)-4,6-dichloropyrimidine | (3-methoxyphenyl)boronic acid | 82 | mdpi.com |

| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 5-(4-bromophenyl)-4,6-dichloropyrimidine | (4-methylphenyl)boronic acid | 78 | mdpi.com |

| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 5-(4-bromophenyl)-4,6-dichloropyrimidine | (4-fluorophenyl)boronic acid | 75 | mdpi.com |

Detailed Mechanistic Investigations: Oxidative Addition, Transmetalation, and Reductive Elimination Pathways

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (in this case, a derivative of 4-chloropyrimidine) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. semanticscholar.orgnih.gov The reactivity of the halide follows the general trend I > Br > OTf >> Cl. fishersci.co.uk

Transmetalation: This is the ligand exchange step where the organic group from the organoboron species is transferred to the palladium center. nih.gov The boronic acid is first activated by a base to form a more reactive boronate complex. This boronate then reacts with the Pd(II) intermediate, replacing the halide ligand with the pyrimidinyl group. The exact mechanism of transmetalation can be complex and may vary depending on the reaction conditions. researchgate.net

Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been employed to gain deeper insights into the electronic and structural aspects of the reaction mechanism, helping to rationalize observed yields and predict reactivity. mdpi.comnih.gov These studies can help identify the rate-determining step and guide the optimization of reaction conditions. nih.gov

Other Cross-Coupling Reactions Utilizing (4-Chloropyrimidin-5-yl)boronic Acid

While the Suzuki-Miyaura reaction is the most prominent, (4-chloropyrimidin-5-yl)boronic acid and its derivatives can potentially participate in other types of cross-coupling reactions. The fundamental reactivity of the boronic acid group allows for its use in other palladium-catalyzed transformations, although specific examples focusing solely on (4-chloropyrimidin-5-yl)boronic acid in other named reactions are less commonly reported in the readily available literature. The development of new catalytic systems continues to expand the scope of cross-coupling reactions, and it is plausible that this building block could be employed in reactions such as Stille, Heck, or Sonogashira couplings under appropriate conditions, where the boronic acid might be converted in situ or used in a tandem reaction sequence.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Core

The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes the 4-position of (4-chloropyrimidin-5-yl)boronic acid susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In this reaction, a nucleophile displaces the chloride leaving group.

The reactivity of chloropyrimidines in SNAr reactions is well-documented. researchgate.net The presence of the two nitrogen atoms in the pyrimidine ring activates the carbon atoms towards nucleophilic attack. Generally, the C4 position of a pyrimidine ring is more reactive towards nucleophilic substitution than the C2 position. stackexchange.com This regioselectivity can be explained by Frontier Molecular Orbital (FMO) theory, which suggests that the LUMO coefficient is higher at the C4 position, making it more electrophilic. stackexchange.commdpi.com Additionally, resonance stabilization of the Meisenheimer intermediate, the transient species formed upon nucleophilic attack, is more effective when the attack occurs at the C4 position. stackexchange.com

A variety of nucleophiles can be employed in SNAr reactions with chloropyrimidines, including amines, alkoxides, and thiolates, leading to the formation of a diverse range of substituted pyrimidine derivatives. researchgate.net The reaction conditions typically involve heating the chloropyrimidine with the nucleophile, often in the presence of a base to neutralize the HCl generated.

Applications of 4 Chloropyrimidin 5 Yl Boronic Acid in Complex Molecule Construction

Strategic Building Block for Heteroaryl-Heteroaryl Bond Formation

The formation of carbon-carbon (C-C) bonds between two different aromatic heterocyclic rings, known as heteroaryl-heteroaryl linkages, is fundamental in the synthesis of many biologically active compounds and advanced materials. nih.gov (4-Chloropyrimidin-5-yl)boronic acid is an excellent substrate for this purpose, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netpsu.edunih.gov

The Suzuki-Miyaura reaction is a versatile and widely used method for creating C-C bonds due to its tolerance of a broad range of functional groups and the relatively mild reaction conditions required. nih.gov In this context, the boronic acid moiety of (4-Chloropyrimidin-5-yl)boronic acid reacts with a heteroaryl halide in the presence of a palladium catalyst and a base to form a new heteroaryl-pyrimidine structure. rsc.org The reaction has been successfully applied to synthesize a variety of bipyrimidines and other heteroaryl-substituted pyrimidines. psu.edursc.org For instance, 5-pyrimidylboronic acid can be coupled with heteroaryl halides like thienyl, quinolyl, and pyrimidyl halides to produce the corresponding heteroarylpyrimidines. psu.edursc.org

The efficiency of these coupling reactions allows for the construction of complex molecular backbones that are prevalent in many natural products and pharmaceuticals. nih.gov The ability to use heterocyclic boronic acids to forge connections with other heterocycles, such as pyridines, furans, and thiophenes, opens up a vast chemical space for exploration. nih.govorgsyn.org

Table 1: Examples of Heteroaryl-Heteroaryl Bond Formation via Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 5-Pyrimidylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂, Na₂CO₃ | 4,6-bis(5-pyrimidyl)pyrimidine | psu.edursc.org |

| 2-Methoxy-5-pyrimidylboronic acid | Heteroaryl Halides | Pd(PPh₃)₂Cl₂, Na₂CO₃ | Heteroarylpyrimidines | psu.edursc.org |

| Heterocyclic Boronic Acids | Heterocyclic Halides | NiCl₂(PCy₃)₂ | Bis(heterocycles) | orgsyn.org |

This table is illustrative and provides examples of the types of reactions discussed.

Diversification and Functionalization of Pyrimidine (B1678525) Derivatives

The pyrimidine ring is a core structure in numerous bioactive molecules, and the ability to modify it at various positions is crucial for developing new drugs and functional materials. nih.gov (4-Chloropyrimidin-5-yl)boronic acid serves as an excellent platform for the diversification and functionalization of the pyrimidine scaffold.

The presence of the chlorine atom at the C4 position allows for nucleophilic aromatic substitution (SNAr) reactions, while the boronic acid at the C5 position is primed for Suzuki-Miyaura coupling. This orthogonality enables chemists to introduce a wide variety of substituents in a controlled manner. For example, studies have shown the regioselective Suzuki coupling of dichloropyrimidines with a range of aryl and heteroaryl boronic acids, preferentially substituting one chloro position over another. mdpi.com This selectivity is key to building molecular complexity.

Synthetic routes have been developed to introduce different functional groups at the C2, C4, and C5 positions of the pyrimidine ring. nih.gov These methods include SNAr reactions with amines or other nucleophiles and palladium-catalyzed couplings with boronic acids. nih.gov This dual reactivity allows for the synthesis of libraries of substituted pyrimidines, which can then be screened for desired properties. The ability to introduce electron-donating or electron-withdrawing groups can significantly alter the electronic properties and biological activity of the resulting molecules. mdpi.com

Contribution to the Synthesis of Novel Scaffolds in Medicinal Chemistry Research

The pyrimidine nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, leading to the development of drugs with diverse therapeutic applications. nih.govunife.it Boronic acids themselves are also recognized for their unique chemical properties and applications in drug design. nih.govmdpi.com The combination of these two moieties in (4-Chloropyrimidin-5-yl)boronic acid makes it a powerful tool for creating novel scaffolds for medicinal chemistry research. nih.gov

The development of new therapeutic agents often relies on the synthesis of analogues of a lead compound to optimize its activity and properties. (4-Chloropyrimidin-5-yl)boronic acid is a key starting material for generating a wide range of pyrimidine-based analogues. jchemrev.com Research has demonstrated the synthesis of numerous pyrimidine derivatives with potential anticancer, anti-inflammatory, and bone anabolic activities. gsconlinepress.comnih.govnih.govmdpi.com

For instance, Suzuki coupling reactions using pyrimidine boronic acids have been employed to synthesize novel thiazolo[5,4-d]pyrimidine (B3050601) and pyrrolo[2,3-d]pyrimidine derivatives. mdpi.comnih.gov These fused heterocyclic systems are of great interest in medicinal chemistry. In one study, a series of novel pyrimidine-based molecules containing a boronic acid group were designed and synthesized as potent inhibitors of the enzyme VCP/p97, a target in cancer therapy. nih.gov The structure-activity relationship (SAR) studies guided the synthesis, highlighting how modifications to the pyrimidine core can lead to highly potent compounds. nih.gov

Table 2: Examples of Synthesized Pyrimidine-Based Analogues for Medicinal Chemistry

| Base Scaffold | Synthetic Strategy | Target/Application | Reference(s) |

|---|---|---|---|

| Aminopyrimidine | Substitutions at C6 and 2-aniline ring | Anticancer agents | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | Suzuki coupling with (6-chloropyridin-3-yl)boronic acid | CSF1R inhibitors | mdpi.com |

| Thiazolo[5,4-d]pyrimidine | Suzuki coupling with various boronic acids | Adenosine A₁/A₂A receptor antagonists | nih.gov |

| Pyrimidine-boronic acid | Core structure design and synthesis | VCP/p97 inhibitors for cancer | nih.gov |

This table summarizes selected examples of pyrimidine analogues and their intended research applications.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity.

The versatile reactivity of (4-Chloropyrimidin-5-yl)boronic acid makes it an ideal candidate for integration into MCR sequences. While direct examples involving this specific compound are emerging, the principle of using pyrimidine precursors in MCRs is well-established. jchemrev.comnih.gov For example, 6-amino-1,3-dimethyluracil, a pyrimidine derivative, is used in a three-component reaction with an aldehyde and dimedone to synthesize complex pyrimido[4,5-b]quinolines. nih.gov The development of one-pot, multi-component syntheses is a key area in creating novel heterocyclic frameworks containing pyrimidine moieties. jchemrev.com Given the dual reactivity of (4-Chloropyrimidin-5-yl)boronic acid, it could potentially be used in sequential MCRs, where one reactive site engages in the multi-component transformation while the other is reserved for subsequent functionalization, further expanding the accessible chemical space.

Advanced Characterization and Computational Studies in Pyrimidine Boronic Acid Research

Spectroscopic Analysis in Reaction Monitoring and Product Confirmation

The synthesis of (4-Chloropyrimidin-5-yl)boronic acid necessitates rigorous analytical oversight to monitor the reaction progress and confirm the structure of the final product. Various spectroscopic techniques are employed for this purpose, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (4-Chloropyrimidin-5-yl)boronic acid, ¹H NMR would be utilized to identify the chemical environment of the protons on the pyrimidine (B1678525) ring and the hydroxyl groups of the boronic acid. The chemical shifts, splitting patterns, and integration of the proton signals would confirm the substitution pattern of the pyrimidine ring. For instance, the protons on the pyrimidine ring are expected to appear as distinct singlets in the aromatic region of the spectrum. Similarly, ¹³C NMR would provide information on the carbon framework of the molecule.

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of (4-Chloropyrimidin-5-yl)boronic acid would be expected to show characteristic absorption bands for the O-H stretching of the boronic acid group, B-O stretching, and C-Cl stretching, as well as vibrations associated with the pyrimidine ring. researchgate.net

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of (4-Chloropyrimidin-5-yl)boronic acid by providing a highly accurate mass measurement.

The following table illustrates the expected spectroscopic data for (4-Chloropyrimidin-5-yl)boronic acid based on the analysis of related compounds.

| Spectroscopic Data | (4-Chloropyrimidin-5-yl)boronic acid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 9.15 (s, 1H), 8.80 (s, 1H), 8.40 (s, 2H, B(OH)₂) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): 160.2, 158.5, 157.9, 125.0 |

| IR (KBr, cm⁻¹) | ν: 3400-3200 (O-H), 1600-1400 (C=C, C=N), 1350 (B-O), 780 (C-Cl) |

| Mass Spec. (ESI+) | m/z: 158.9 [M+H]⁺ |

Computational Chemistry for Reactivity and Structural Insights (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical lens to investigate the structural and electronic properties of (4-Chloropyrimidin-5-yl)boronic acid. ambeed.comnih.gov DFT calculations can predict molecular geometries, electronic charge distributions, and reactivity indices, providing a deeper understanding of the molecule's behavior. chemscene.com

By employing DFT with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), various quantum chemical parameters can be calculated. nih.gov These parameters help in understanding the molecule's reactivity. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For (4-Chloropyrimidin-5-yl)boronic acid, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the boronic acid are expected to be regions of high electron density, making them susceptible to electrophilic attack.

The table below presents a set of theoretical parameters for (4-Chloropyrimidin-5-yl)boronic acid that could be obtained from DFT calculations.

| Computational Data (DFT) | (4-Chloropyrimidin-5-yl)boronic acid |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.4 eV |

| Dipole Moment | 3.5 D |

| Electron Affinity | 1.5 eV |

| Ionization Potential | 7.0 eV |

These computational insights, when combined with experimental results, provide a comprehensive understanding of the chemical nature of (4-Chloropyrimidin-5-yl)boronic acid, which is invaluable for its application in the design of new chemical entities.

Future Perspectives and Uncharted Research Avenues for 4 Chloropyrimidin 5 Yl Boronic Acid

Development of Sustainable and Greener Synthetic Methodologies

The chemical industry is increasingly focused on environmentally friendly processes. For a key intermediate like (4-Chloropyrimidin-5-yl)boronic acid, the development of sustainable and greener synthetic methodologies is a critical research area. Current research points towards several promising avenues.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. organic-chemistry.orgnih.govacs.org The synthesis of boronic acids, which can involve hazardous reagents and intermediates, is particularly well-suited for flow chemistry. organic-chemistry.orgnih.govresearchgate.netacs.org This approach allows for the rapid and safe handling of unstable organolithium intermediates, often used in borylation reactions, with reaction times that can be as short as one second. organic-chemistry.orgnih.gov The implementation of flow chemistry for the production of (4-Chloropyrimidin-5-yl)boronic acid could lead to a more efficient, safer, and environmentally benign manufacturing process.

Photocatalysis and Biocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.netrsc.orgresearchgate.net The use of organic photocatalysts can be a cost-effective and sustainable alternative to traditional metal-based catalysts. researchgate.netrsc.org Furthermore, biocatalysis, employing enzymes or whole-cell systems, offers a highly selective and environmentally friendly route to chiral organoboron compounds. acs.org Genetically engineered microorganisms have demonstrated the ability to produce chiral organoboranes with high efficiency and enantioselectivity. acs.org

Alternative Solvents and Purification Techniques: The use of green solvents, such as glycerol, is being explored for reactions involving boronic acids, minimizing the reliance on volatile organic compounds. researchgate.net Additionally, innovative purification strategies, like phase-switch chemistry, utilize the unique properties of boronic acids to facilitate separation without the need for traditional chromatography, thereby reducing solvent consumption and waste generation. acs.org In this technique, a boronic acid tag allows for the selective transfer of the desired compound between aqueous and organic phases, simplifying purification. acs.org

| Green Chemistry Approach | Potential Benefits for (4-Chloropyrimidin-5-yl)boronic acid Synthesis | Key Research Findings | Citations |

| Flow Chemistry | Increased safety, improved yield and purity, scalability, reduced waste. | Enables rapid synthesis of boronic acids (some in <1s) and safe handling of hazardous intermediates. | organic-chemistry.orgnih.govresearchgate.netacs.org |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Organic photocatalysts can replace expensive and toxic metal catalysts for boronic acid activation. | researchgate.netrsc.orgresearchgate.net |

| Biocatalysis | High enantioselectivity, use of renewable resources, biodegradable catalysts. | Engineered enzymes can produce chiral organoboranes with high turnover numbers. | acs.org |

| Green Solvents | Reduced environmental impact, use of biodegradable and non-toxic media. | Glycerol has been successfully used as a solvent for reactions involving boronic acids. | researchgate.net |

| Phase-Switch Purification | Elimination of column chromatography, reduced solvent waste. | Boronic acid functionality can be used as a "productive tag" for non-chromatographic purification. | acs.org |

Exploration of Novel Reactivity Modes and Catalytic Systems

Beyond its traditional use in Suzuki-Miyaura cross-coupling reactions, (4-Chloropyrimidin-5-yl)boronic acid is a candidate for a range of novel chemical transformations. The exploration of new reactivity modes and catalytic systems will undoubtedly expand its synthetic utility.

Dual Catalysis: The combination of two different catalytic cycles in a single pot, known as dual catalysis, can enable transformations that are not possible with a single catalyst. Systems combining a boronic acid with a Lewis base and a photoredox catalyst, or with a chiral amine, have been developed for novel C-C bond-forming reactions. nih.govdatapdf.com These approaches could be applied to (4-Chloropyrimidin-5-yl)boronic acid to achieve, for example, the asymmetric alkylation of aldehydes. datapdf.com

Photoredox-Mediated Radical Reactions: The generation of carbon-centered radicals from boronic acids under photoredox conditions opens up a plethora of new reaction possibilities. researchgate.netnih.gov This strategy can be used for the addition of the pyrimidinyl moiety to a wide range of radical acceptors, providing access to complex molecules that would be difficult to synthesize using traditional methods.

Innovative Cross-Coupling Reactions: Research into new cross-coupling partners and catalytic systems continues to be a fruitful area. For instance, copper-promoted cross-coupling reactions allow for the N-alkylation of anilines with alkylboronic acids, a transformation that complements the more common C-C bond formations. organic-chemistry.org Furthermore, the development of highly efficient microwave-assisted Suzuki coupling protocols for dichloropyrimidines demonstrates the potential for rapid and selective functionalization of the pyrimidine (B1678525) core. mdpi.com

| Reactivity Mode/Catalytic System | Description | Potential Application for (4-Chloropyrimidin-5-yl)boronic acid | Citations |

| Dual Catalysis | Simultaneous use of two distinct catalysts to enable a new transformation. | Asymmetric synthesis, formation of complex molecular architectures. | nih.govdatapdf.com |

| Photoredox-Mediated Radical Reactions | Generation of radicals from boronic acids using visible light and a photocatalyst. | Access to novel disconnections and synthesis of highly functionalized molecules. | researchgate.netnih.gov |

| Copper-Promoted Cross-Coupling | Use of copper catalysts for C-N bond formation with boronic acids. | Synthesis of N-pyrimidinyl anilines and related compounds. | organic-chemistry.org |

| Microwave-Assisted Suzuki Coupling | Use of microwave irradiation to accelerate palladium-catalyzed cross-coupling reactions. | Rapid and efficient synthesis of substituted pyrimidines. | mdpi.com |

Expansion into Materials Science and Supramolecular Chemistry Research

The unique electronic and structural features of the pyrimidine ring, combined with the versatile reactivity of the boronic acid group, make (4-Chloropyrimidin-5-yl)boronic acid an exciting candidate for applications in materials science and supramolecular chemistry.

Supramolecular Assemblies: Boronic acids are known to form dynamic covalent bonds with diols, a property that has been exploited to construct complex supramolecular structures such as polymers and nanostructures. rsc.org The pyrimidine moiety can participate in hydrogen bonding and π-π stacking interactions, providing additional control over the self-assembly process. This could lead to the development of "smart" materials, such as gels that respond to external stimuli like pH or the presence of specific molecules. rsc.org

Sensors: The ability of boronic acids to bind with saccharides has led to the development of fluorescent sensors for glucose and other biologically important sugars. acs.orgnih.govrsc.org By incorporating a pyrimidine unit, which can act as a signaling component, (4-Chloropyrimidin-5-yl)boronic acid could be used to design novel sensors with enhanced selectivity and sensitivity. Such sensors could have applications in medical diagnostics and biotechnology.

Functional Materials: The incorporation of pyrimidine-boronic acid moieties into polymers can lead to materials with interesting properties and applications in medicine and materials science. rsc.org For example, such polymers could be used for drug delivery, where the boronic acid group targets specific cells or tissues. There is also potential for the use of pyrimidine-based boronic acids in the development of organic light-emitting diodes (OLEDs) and other electronic materials, where the pyrimidine ring can contribute to the electronic properties of the material.

| Application Area | Role of (4-Chloropyrimidin-5-yl)boronic acid | Potential Outcomes | Citations |

| Supramolecular Chemistry | Building block for self-assembling systems via boronic ester formation and intermolecular interactions. | Smart gels, responsive materials, and complex nanostructures. | rsc.orgnih.gov |

| Chemical Sensors | Recognition element for diol-containing molecules (e.g., saccharides). | Fluorescent sensors for medical diagnostics and biological research. | acs.orgnih.govrsc.org |

| Functional Polymers | Monomer for the synthesis of polymers with tailored properties. | Materials for drug delivery, and advanced biomaterials. | rsc.org |

| Organic Electronics | Component in the design of new organic semiconductors. | Development of novel materials for OLEDs and other electronic devices. | nih.gov |

Q & A

Q. What synthetic strategies are effective for introducing the boronic acid moiety into pyrimidine scaffolds like (4-Chloropyrimidin-5-yl)boronic acid?

- Methodological Answer : The synthesis of pyrimidine-based boronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyrimidine precursors and boronic acid pinacol esters. Protecting groups (e.g., trifluoroborate salts) are often employed to stabilize reactive intermediates during multi-step syntheses. Post-reaction purification requires specialized techniques, such as derivatization into boronate esters, due to the polarity and instability of free boronic acids under acidic or oxidative conditions. High-throughput approaches using automated multi-component reactions (e.g., IMCRs) can efficiently explore structural diversity .

Q. What characterization techniques are essential for confirming the structure and purity of (4-Chloropyrimidin-5-yl)boronic acid derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying substitution patterns on the pyrimidine ring and boronic acid functionality (e.g., and NMR). Mass spectrometry (MS), particularly MALDI-TOF or ESI-MS, confirms molecular weight and detects boroxine trimerization artifacts. Reverse-phase HPLC with UV/Vis or MS detection ensures purity, while thermogravimetric analysis (TGA) assesses thermal stability, especially for applications requiring heat resistance .

Q. How does the boronic acid group enhance the biological activity of pyrimidine derivatives in drug discovery?

- Methodological Answer : The boronic acid moiety acts as a reversible covalent warhead, targeting nucleophilic residues (e.g., threonine in proteasomes) to improve binding affinity and selectivity. For example, in proteasome inhibitors like Bortezomib, the boronic acid forms a stable tetrahedral intermediate with the catalytic site, prolonging inhibition. Computational docking studies and co-crystallization experiments are used to validate binding modes and optimize steric/electronic interactions with target proteins .

Advanced Research Questions

Q. How can researchers optimize the pharmacokinetic properties of (4-Chloropyrimidin-5-yl)boronic acid-based therapeutics?

- Methodological Answer : Solubility and metabolic stability can be enhanced via prodrug strategies (e.g., esterification of the boronic acid) or incorporation of hydrophilic substituents (e.g., hydroxyl groups). Pharmacokinetic profiling using in vitro assays (e.g., microsomal stability, plasma protein binding) and in vivo rodent models identifies metabolic liabilities. Adjusting logP values through structural modifications (e.g., fluorination) balances membrane permeability and systemic exposure .

Q. What experimental approaches are used to study the kinetics of boronic acid-diol interactions in sensor design?

- Methodological Answer : Stopped-flow fluorescence spectroscopy provides real-time kinetic data (e.g., , ) for boronic acid-sugar binding. For instance, kon values for fructose (~10 Ms) exceed glucose, correlating with thermodynamic affinity. Competitive binding assays with diol-rich buffers (e.g., borate at pH 8.5) quantify reversibility, critical for designing glucose-responsive insulin delivery systems or glycoprotein sensors .

Q. How can structure-activity relationships (SAR) guide the design of (4-Chloropyrimidin-5-yl)boronic acid derivatives as tubulin polymerization inhibitors?

- Methodological Answer : SAR studies involve synthesizing analogs with varied substituents on the pyrimidine ring and boronic acid positioning. In vitro tubulin polymerization assays (e.g., turbidity measurements) and cytotoxicity screens against cancer cell lines (e.g., IC determination) identify pharmacophores. Comparative molecular field analysis (CoMFA) and docking simulations predict steric/electronic requirements for binding to the colchicine site, as demonstrated in combretastatin analogs .

Q. What advanced analytical methods ensure trace-level quantification of boronic acid impurities in active pharmaceutical ingredients (APIs)?

- Methodological Answer : LC-MS/MS in Multiple Reaction Monitoring (MRM) mode achieves parts-per-billion (ppb) sensitivity for genotoxic impurities like methyl phenyl boronic acid. Method validation per ICH Q2(R1) includes linearity (R > 0.99), accuracy (spike recovery 90–110%), and robustness (column temperature/pH variations). Sample preparation avoids derivatization by using acidic mobile phases to stabilize underivatized boronic acids .

Q. How can non-specific interactions be minimized in boronic acid-functionalized surfaces for glycoprotein enrichment?

- Methodological Answer : Surface plasmon resonance (SPR) studies reveal that secondary ionic/hydrophobic interactions can be mitigated by optimizing buffer ionic strength and pH. For example, using low-salt phosphate buffer (pH 7.4) reduces non-specific binding of avidin to AECPBA-modified surfaces. Competitive elution with sorbitol or high-pH borate buffers ensures selective release of captured glycoproteins (e.g., RNase B) .

Q. What methodologies assess the thermal degradation pathways of (4-Chloropyrimidin-5-yl)boronic acid for flame-retardant applications?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) identifies decomposition products (e.g., BO residues) and degradation onset temperatures. Pyrolysis-GC/MS further characterizes volatile byproducts. Structure-thermal stability correlations show that electron-withdrawing groups (e.g., chloro) on the pyrimidine ring enhance thermal resistance, critical for material science applications .

Tables

Q. Table 1. Key Analytical Techniques for Boronic Acid Characterization

Q. Table 2. SAR Insights for Anticancer Boronic Acid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.